![molecular formula C11H13ClN2O B2545696 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride CAS No. 91874-45-2](/img/structure/B2545696.png)
4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride
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Overview
Description
4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride, also known as MIMH, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MIMH is an imidazole derivative that has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cell wall synthesis in fungi and bacteria. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its antifungal, antibacterial, and anticancer properties, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to exhibit anti-inflammatory and antioxidant activity. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in lab experiments is its broad spectrum of biological activity. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride is readily available and relatively inexpensive. However, one limitation of using 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride. One area of interest is the development of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride and its potential as a therapeutic agent for a range of diseases. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in vivo to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride involves the reaction of 2-methoxybenzylamine with imidazole-1-carboxaldehyde in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride in its pure form.
Scientific Research Applications
4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been studied extensively for its potential as a therapeutic agent. Studies have shown that 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride exhibits antifungal activity against a range of fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-11-5-3-2-4-9(11)6-10-7-12-8-13-10;/h2-5,7-8H,6H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLZFIJNLVSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride | |
CAS RN |
91874-45-2 |
Source
|
Record name | 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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